molecular formula C13H17N3O3S2 B6794873 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide

Cat. No.: B6794873
M. Wt: 327.4 g/mol
InChI Key: OUBAXJSKLBJSDK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-9-7-11(20-8-9)21(17,18)16-13-15-14-12(19-13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBAXJSKLBJSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Introduction of different functional groups at the thiophene or oxadiazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and antiviral agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide has been studied for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating infections and inflammatory diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylbenzenesulfonamide

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methoxybenzenesulfonamide

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzenesulfonamide

Uniqueness: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylthiophene-2-sulfonamide stands out due to its thiophene ring, which imparts unique electronic and steric properties. This differentiates it from other compounds in the same class and contributes to its distinct biological and chemical behavior.

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